Product packaging for Butylmalonic acid(Cat. No.:CAS No. 534-59-8)

Butylmalonic acid

Cat. No.: B1203428
CAS No.: 534-59-8
M. Wt: 160.17 g/mol
InChI Key: MCRZWYDXIGCFKO-UHFFFAOYSA-N
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Description

Contextualization within Malonic Acid Derivatives Research

Malonic acid and its derivatives are fundamental reagents in organic synthesis, primarily due to the reactivity of the methylene (B1212753) group positioned between two carboxyl groups. chemicalbook.com This structural feature allows for relatively easy formation of a carbanion, which can then participate in various carbon-carbon bond-forming reactions. The addition of an alkyl group, such as the butyl group in butylmalonic acid, to the central carbon of malonic acid creates a substituted malonic acid with altered physical properties and steric hindrance, thereby influencing its reactivity and applications. chemicalbook.com this compound is, therefore, a key example of how the basic malonic acid structure can be modified to create tailored building blocks for specific synthetic targets. nih.govguidechem.com

Historical Perspective of this compound Research and Development

Research into malonic acid derivatives has a long history, with the first preparation of malonic acid itself occurring in 1858. drugfuture.com Early research in the 20th century began to explore the synthesis and properties of various alkyl-substituted malonic acids. A notable publication by Arthur W. Dox and Lester Yoder in 1922 detailed the preparation of several derivatives of normal-butylmalonic acid, indicating that research into this specific compound was underway in the early 1920s. acs.org A method for preparing n-butylmalonic acid was later described in 1936. drugfuture.com The development of synthetic methodologies, such as the malonic ester synthesis, further propelled the use of compounds like diethyl butylmalonate as intermediates in organic chemistry. drugfuture.com

Significance of this compound in Contemporary Chemical and Biological Sciences

In modern chemical and biological sciences, this compound is primarily recognized for its role as a precursor in the synthesis of a range of valuable compounds. nih.govguidechem.com It is a key starting material in the production of certain pharmaceuticals and agrochemicals. guidechem.com For instance, substituted malonic acids are used in the synthesis of barbiturates and vitamins. chemicalbook.com

One of the most significant applications of this compound and its esters is in the synthesis of the antiepileptic drug valproic acid (2-propylpentanoic acid) and its derivatives. researchgate.netcsfarmacie.cz The general synthetic strategy involves the alkylation of a malonic ester, followed by hydrolysis and decarboxylation. researchgate.net

Furthermore, the principles of malonic ester synthesis, which utilize derivatives like diethyl butylmalonate, are foundational in organic chemistry education and continue to be applied in the synthesis of a wide array of organic molecules. The versatility of this compound also extends to polymer science, where dicarboxylic acids are used as monomers in the creation of polyesters and other polymers. nih.gov While specific research on this compound in this context is not extensively documented in readily available literature, its structural motifs are relevant to the development of new polymeric materials. elsevierpure.comarkema.comrsc.org

Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C7H12O4 nih.govguidechem.comchembk.com
Molecular Weight 160.17 g/mol nih.govsigmaaldrich.com
Appearance White crystalline powder guidechem.com
Melting Point 102-107 °C chemicalbook.comdrugfuture.comfar-chemical.com
Boiling Point 238 °C far-chemical.com
Solubility in Water 438 g/L (at 25 °C) guidechem.comchembk.com
pKa (at 5°C) 2.96 guidechem.comdrugfuture.com
CAS Number 534-59-8 nih.gov

Spectroscopic Data of this compound

PropertyValueSource(s)
IUPAC Name 2-butylpropanedioic acid nih.gov
InChI InChI=1S/C7H12O4/c1-2-3-4-5(6(8)9)7(10)11/h5H,2-4H2,1H3,(H,8,9)(H,10,11) nih.govsigmaaldrich.com
InChIKey MCRZWYDXIGCFKO-UHFFFAOYSA-N nih.govsigmaaldrich.com
Canonical SMILES CCCCC(C(=O)O)C(=O)O nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O4 B1203428 Butylmalonic acid CAS No. 534-59-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-butylpropanedioic acid
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InChI

InChI=1S/C7H12O4/c1-2-3-4-5(6(8)9)7(10)11/h5H,2-4H2,1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MCRZWYDXIGCFKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10870594
Record name 2-Butylpropanedioic acid
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Molecular Weight

160.17 g/mol
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CAS No.

534-59-8, 5917-45-3
Record name Butylmalonic acid
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Synthetic Methodologies and Reaction Pathways of Butylmalonic Acid

Alkylation of Malonate Esters to Form Butylmalonate Intermediates

The core of this synthetic approach involves the generation of a carbanion from a malonate ester, which then acts as a nucleophile to attack a butyl halide. This classic C-C bond-forming reaction is a cornerstone for producing substituted malonic esters. The choice of the ester (diethyl or dimethyl) and the specific reaction conditions can be tailored to optimize yield and purity.

The synthesis of diethyl butylmalonate is a well-established procedure that typically involves the reaction of diethyl malonate with a butyl halide in the presence of a strong base. The base deprotonates the acidic α-carbon of the diethyl malonate, forming a resonance-stabilized enolate ion. This nucleophilic enolate then attacks the electrophilic butyl halide in a nucleophilic substitution (SN2) reaction to form diethyl butylmalonate.

A common method involves the in-situ preparation of sodium ethoxide by reacting metallic sodium with absolute ethanol (B145695). orgsyn.orgorgsyn.org Diethyl malonate is then added to this basic solution, followed by the addition of a butyl halide, such as n-butyl bromide or sec-butyl bromide. orgsyn.orgorgsyn.orggoogle.com The reaction mixture is typically heated under reflux for several hours to ensure completion. orgsyn.org

While the traditional base-mediated synthesis is effective, catalytic methods have been developed to enhance reaction efficiency. One such approach involves the use of copper(I) chloride (CuCl) as a catalyst. In a documented procedure, CuCl is used in a dichloroethylamine solvent. chemicalbook.com The temperature is raised to 75°C, and after the addition of diethyl malonate and subsequently n-butylamine, the reaction proceeds, ultimately yielding diethyl n-butylmalonate with a high reported yield of 92%. chemicalbook.com Copper catalysis is a known strategy for facilitating the formation of carbon-carbon bonds at the α-position of malonates. researchgate.netnih.gov

To maximize the yield of diethyl butylmalonate and minimize the formation of byproducts, such as dialkylated malonate, careful optimization of reaction parameters is essential. Key variables include the molar ratios of the reactants, reaction temperature, and duration. spkx.net.cn

In a representative procedure from Organic Syntheses for diethyl sec-butylmalonate, a slight molar excess of diethyl malonate is used relative to the sodium base and the sec-butyl bromide. orgsyn.org The reaction is refluxed for an extended period of 48 hours to drive the reaction to completion, achieving a high yield. orgsyn.org For the synthesis of diethyl n-butylmalonate, the reaction is refluxed until the mixture is neutral to moist litmus (B1172312) paper, which typically requires about two hours. orgsyn.org After the reaction, the ethanol solvent is removed by distillation, and the resulting ester is purified by vacuum distillation. orgsyn.orgorgsyn.org

Table 1: Reaction Conditions for Diethyl Butylmalonate Synthesis via Alkylation
ParameterValue (n-butylmalonate) orgsyn.orgValue (sec-butylmalonate) orgsyn.org
BaseSodium Ethoxide (from Na in Ethanol)Sodium Ethoxide (from Na in Ethanol)
Alkyl Haliden-butyl bromidesec-butyl bromide
Molar Ratio (Malonate:Halide)~1.03 : 1~1.02 : 1
Reaction Time~2 hours (reflux)48 hours (reflux)
Reported Yield80-90%83-84%

An alternative to the diethyl ester is the synthesis of dimethyl butylmalonate, which follows a similar alkylation pathway starting from dimethyl malonate.

The alkylation of dimethyl malonate can be achieved using various base and solvent systems. A common laboratory-scale procedure employs a strong base like sodium hydride (NaH) in an aprotic polar solvent such as N,N-dimethylformamide (DMF). chemicalbook.com In this method, dimethyl malonate is added to a cooled suspension of NaH in DMF, followed by the addition of an alkyl halide like 1-iodobutane. The reaction proceeds at a low temperature and is allowed to warm to room temperature, providing a good yield of the product. chemicalbook.com

Alternatively, a milder base, such as powdered potassium carbonate, can be used. google.com This approach often requires heating and the use of a less reactive alkyl halide, like n-chlorobutane, to prevent undesired dialkylation. google.com This method is particularly suitable for larger-scale industrial production due to its lower cost and easier handling of reagents. google.com

Table 2: Comparison of Methods for Dimethyl Butylmalonate Synthesis
ParameterMethod A chemicalbook.comMethod B google.com
Starting MalonateDimethyl malonateDimethyl malonate
BaseSodium Hydride (NaH)Potassium Carbonate (K₂CO₃)
Alkyl Halide1-iodobutanen-chlorobutane
SolventN,N-dimethylformamide (DMF)N,N-dimethylformamide (DMF)
Temperature0°C to Room Temperature110-125°C (Reflux)
Reaction Time2 hours~6 hours
Reported Yield75%up to 82%

Phase-transfer catalysis (PTC) is a powerful technique to facilitate reactions between reagents located in different immiscible phases, such as a solid inorganic base and an organic substrate solution. This method has been effectively applied to the synthesis of dimethyl n-butylmalonate. google.com

In a patented process, solid potassium carbonate is used as the base with n-chlorobutane in DMF. google.com The addition of a phase-transfer catalyst, specifically tetrabutylammonium (B224687) bromide (TBAB), significantly enhances the reaction rate. google.com The catalyst transports the carbonate anion from the solid phase into the organic phase, where it can deprotonate the dimethyl malonate, thus enabling the alkylation reaction to proceed efficiently. This PTC system allows the reaction to achieve a conversion rate of 90% in approximately 6 hours, with a final product yield of up to 82% and a purity exceeding 99%. google.com Research into similar phase-transfer catalyzed alkylations of malonate esters shows that co-catalysts, such as crown ethers or polyethylene (B3416737) glycols, can be used alongside onium salt catalysts like TBAB to overcome reaction rate limitations. lookchem.com

Dimethyl Butylmalonate Synthesis

Strategies for Minimizing Di-substituted Impurities

A common challenge in the synthesis of mono-substituted malonic esters is the formation of di-substituted impurities, where a second alkyl group is added to the alpha-carbon. Several strategies can be employed to minimize this side reaction:

Use of Excess Malonic Ester: Employing an excess of the malonic ester relative to the alkylating agent helps to ensure that the enolate is more likely to react with the alkyl halide than the mono-alkylated product is to be deprotonated and react again. athabascau.ca

Controlled Addition of Reagents: A patent for the synthesis of dimethyl n-butylmalonate describes a method of adding the alkylating agent (chlorobutane) in a stepwise manner to improve the conversion rate of dimethyl malonate while minimizing the formation of di-substituted impurities. google.com

Choice of Base and Reaction Conditions: The use of weaker bases, such as sodium carbonate or potassium carbonate, can help to control the reaction and reduce the amount of di-alkylation. youtube.com In some cases, the use of phase-transfer catalysts, like tetraalkylammonium salts, in a liquid-solid two-phase system with an anhydrous carbonate base can be effective. youtube.com This method has the added benefit of the carbonate absorbing any water formed during the reaction, which minimizes ester hydrolysis. youtube.com

Hydrolysis of Butylmalonate Esters to Butylmalonic Acid

The conversion of butylmalonate esters, such as diethyl butylmalonate, to this compound is typically achieved through hydrolysis. This reaction can be carried out under either acidic or basic conditions.

Under basic conditions, the ester is treated with a strong base, such as potassium hydroxide, in an aqueous or mixed aqueous-alcoholic solution. google.com The reaction mixture is typically heated to drive the reaction to completion. google.com The resulting dicarboxylate salt is then acidified to yield the free this compound. google.com

Acid-catalyzed hydrolysis is also an effective method. In this process, the butylmalonate ester is heated with an aqueous solution of a strong acid, such as sulfuric acid. masterorganicchemistry.com The reaction is reversible, so it is often driven to completion by removing the alcohol byproduct through distillation. athabascau.camasterorganicchemistry.com

Derivatization of this compound

The presence of two carboxylic acid groups and an alpha-carbon with a butyl substituent makes this compound a versatile starting material for the synthesis of a wide range of derivatives.

Formation of Esters (e.g., Dimethyl Butylmalonate from this compound and Methanol)

Dimethyl butylmalonate can be synthesized from this compound and methanol (B129727) through a Fischer esterification reaction. This acid-catalyzed esterification is an equilibrium process. organic-chemistry.org To drive the reaction towards the formation of the ester, an excess of the alcohol (methanol) is typically used, and the water formed during the reaction is removed. athabascau.camasterorganicchemistry.com

A general procedure for Fischer esterification involves dissolving the carboxylic acid in a large excess of the alcohol, which also serves as the solvent. A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added, and the mixture is heated under reflux. athabascau.caoperachem.com After the reaction is complete, the excess alcohol is removed, and the ester is purified.

Table 1: Reaction Conditions for Fischer Esterification

ParameterCondition
Reactants This compound, Methanol
Catalyst Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
Solvent Methanol (in excess)
Temperature Reflux

This table presents typical conditions for a Fischer esterification reaction.

Synthesis of Amides and Anilic Acids

This compound can be converted into amides and anilic acids (mono-amides of a dicarboxylic acid). The direct reaction of a carboxylic acid with an amine to form an amide is generally unfavorable and requires high temperatures. quora.com A more common approach is to first convert the carboxylic acid to a more reactive derivative, such as an acid chloride.

For the synthesis of a diamide , this compound can be treated with a chlorinating agent like thionyl chloride to form butylmalonyl chloride. The subsequent reaction of the acid chloride with an excess of an amine yields the corresponding diamide.

An anilic acid is formed when a dicarboxylic acid reacts with one equivalent of an amine, typically an aromatic amine like aniline (B41778). The reaction of this compound with aniline at elevated temperatures can lead to the formation of this compound monoanilide (anilic acid). quora.comyoutube.com Alternatively, the mono-ester mono-anilide can be prepared by reacting a dialkyl butylmalonate with an alkali salt of aniline, followed by selective saponification of the remaining ester group. google.com

Preparation of this compound Dihydrazide and its Salicyloyl Hydrazone

This compound dihydrazide is synthesized by reacting a diester of this compound, such as diethyl butylmalonate, with hydrazine (B178648) hydrate (B1144303). nih.gov This reaction, known as hydrazinolysis, involves the nucleophilic attack of hydrazine on the carbonyl carbon of the ester groups. The reaction is typically carried out by refluxing the ester with hydrazine hydrate in an alcoholic solvent. google.comnih.gov

The resulting this compound dihydrazide can then be used to prepare its salicyloyl hydrazone. This is achieved through a condensation reaction between the dihydrazide and two equivalents of salicylaldehyde. The reaction involves the nucleophilic attack of the terminal amino groups of the dihydrazide on the carbonyl carbon of the salicylaldehyde, followed by the elimination of water to form the hydrazone linkage.

Table 2: Synthesis of this compound Dihydrazide and its Salicyloyl Hydrazone

StepReactantsProduct
1 Diethyl butylmalonate, Hydrazine hydrateThis compound dihydrazide
2 This compound dihydrazide, SalicylaldehydeThis compound salicyloyl hydrazone

This table outlines the two-step synthesis of this compound salicyloyl hydrazone.

Functionalization of the Butyl Chain

The functionalization of the butyl chain of this compound presents a synthetic challenge due to the relative inertness of the C-H bonds. However, strategies involving free-radical reactions can be employed.

One potential approach is free-radical bromination . This reaction typically proceeds via a radical chain mechanism initiated by light or a radical initiator. While free-radical halogenation is often not highly selective, the reactivity of the C-H bonds on the butyl chain (primary vs. secondary) can influence the product distribution.

Stereoselective Synthesis of Chiral Intermediates (e.g., (R)-2-butyl-3-hydroxypropionic acid)

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and materials science. This compound and its derivatives serve as crucial starting materials for the preparation of valuable chiral intermediates. A significant example is the stereoselective synthesis of (R)-2-butyl-3-hydroxypropionic acid, a key building block for various complex molecules. Research has explored two primary pathways to achieve this: enzymatic resolution and classical resolution.

An efficient method for producing (R)-2-butyl-3-hydroxypropionic acid involves the enzymatic desymmetrization of a prochiral precursor, diethyl butylmalonate. acs.org This biotransformation utilizes enzymes to selectively hydrolyze one of the ester groups, leading to an enantiomerically enriched monoester. Specifically, pig liver esterase (PLE) has been employed for the enantioselective hydrolysis of diethyl butylmalonate. acs.org This enzymatic reaction yields the (R)-enantiomer of 2-butyl-propanedioic acid monoethyl ester with a notable enantiomeric excess (ee). nih.gov

Alternatively, a classical resolution approach offers another viable route. This method begins with the synthesis of racemic (±)-2-butyl-3-hydroxypropionic acid, which can be prepared from diethyl butylmalonate in a two-step process. acs.org The racemic mixture is then resolved using a chiral resolving agent, such as (R)-α-methylbenzylamine. acs.org This process leads to the formation of diastereomeric salts that can be separated based on their differential solubility. Subsequent acidification of the desired diastereomeric salt yields the target enantiomer, (R)-2-butyl-3-hydroxypropionic acid, with high enantiopurity. acs.org

Table 1: Comparison of Synthetic Routes to (R)-2-butyl-3-hydroxypropionic acid

Method Starting Material Key Reagents/Catalysts Product Yield Enantiomeric Excess (ee) Reference
Enzymatic Resolution Diethyl butylmalonate Pig Liver Esterase (PLE), Phosphate Buffer (R)-2-butyl-propanedioic acid monoethyl ester 95% 54% nih.gov
Classical Resolution (±)-2-butyl-3-hydroxypropionic acid (R)-α-methylbenzylamine (R)-2-butyl-3-hydroxypropionic acid 73.0% (of theoretical) >99% acs.org

Development of this compound Derivatives for Specific Applications

The versatility of the this compound scaffold allows for the development of a wide array of derivatives with tailored properties for specific applications, ranging from medicinal chemistry to materials science.

In the pharmaceutical industry, derivatives of this compound are valuable intermediates in the synthesis of bioactive molecules. One notable application is the use of diethyl butylmalonate as a precursor for the synthesis of 2,5-dihydropyrrole formyl hydroxyamino derivatives. acs.org These compounds act as inhibitors of peptide deformylase (PDF), an essential enzyme in bacterial protein synthesis. acs.orgnih.gov By targeting PDF, these inhibitors show promise in the development of novel antibacterial agents to combat drug-resistant bacteria. nih.gov

In the field of polymer science, derivatives of this compound have been developed as effective stabilizers for polymers. Specifically, compounds such as butyl-(3,5-di-tert-butyl-4-hydroxybenzyl)-malonic acid bis(1-acryloyl-2,2,6,6-tetramethylpiperidin-4-yl) ester have been synthesized. echemi.com These molecules incorporate hindered phenol (B47542) antioxidant moieties, which protect polymers from thermo-oxidative degradation, and hindered amine light stabilizers (HALS), which protect against light-induced degradation. The combination of these functionalities in a single molecule provides comprehensive stabilization for various polymers, particularly polyolefins.

Furthermore, this compound serves as a fundamental building block in organic synthesis, providing a C4-chain with two carboxyl groups that can be further elaborated. Its diesters, such as diethyl butylmalonate, are commonly used in malonic ester synthesis to introduce a butyl group into a molecule, a key step in the preparation of various substituted carboxylic acids and ketones.

Advanced Spectroscopic and Computational Analysis of Butylmalonic Acid and Its Derivatives

Structural Elucidation Techniques

The determination of the precise molecular structure of butylmalonic acid (2-butylpropanedioic acid) relies on a combination of modern spectroscopic methods. Each technique provides unique insights into the compound's atomic connectivity and functional group arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a fundamental tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR spectra provide definitive evidence for its structure. nih.govchemicalbook.com

The ¹H NMR spectrum reveals distinct signals corresponding to each unique proton environment in the molecule. The acidic protons of the two carboxylic acid groups typically appear as a broad singlet at a very downfield chemical shift, often above 10 ppm, due to strong deshielding and hydrogen bonding. The proton on the alpha-carbon (the carbon to which the butyl group and both carboxyl groups are attached) appears as a triplet. The protons of the butyl chain exhibit characteristic multiplets corresponding to their position relative to the electron-withdrawing malonic acid moiety.

The ¹³C NMR spectrum complements the proton data by identifying each unique carbon atom. The carbons of the two equivalent carboxylic acid groups (C=O) are found at the most downfield position, typically in the range of 170-180 ppm. The alpha-carbon shows a signal around 50-60 ppm, while the carbons of the butyl chain appear at progressively higher fields (lower ppm values). pitt.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound Note: Actual chemical shifts can vary based on solvent and concentration.

¹H NMR Data¹³C NMR Data
AssignmentPredicted Shift (ppm)MultiplicityAssignmentPredicted Shift (ppm)
-CH~0.9Triplet-CH₃~13.8
-CH₂-CH₂-CH₃~1.3Sextet-CH₂-CH₂-CH₃~22.5
-CH₂-CH₂-CH₃~1.8-2.0Quintet-CH₂-CH₂-CH₃~28.0
-CH(COOH)₂~3.5Triplet-CH₂-CH(COOH)₂~30.0
-COOH>10Broad Singlet-CH(COOH)₂~52.0
-COOH~175.0

Infrared (IR) Spectroscopy (FTIR, ATR-IR, Vapor Phase IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. specac.com For this compound, the IR spectrum is dominated by features characteristic of a carboxylic acid. nih.gov

The most prominent feature is a very broad absorption band typically spanning from 2500 to 3600 cm⁻¹, which is due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid groups. umn.edu The broadness of this peak is a hallmark of the strong hydrogen bonding present in the dimeric structures that carboxylic acids form in the solid state and in concentrated solutions.

A sharp, strong absorption peak is observed in the region of 1700-1740 cm⁻¹. This band corresponds to the C=O (carbonyl) stretching vibration. The exact position can be influenced by the degree of hydrogen bonding.

Attenuated Total Reflectance (ATR)-FTIR is a common sampling technique that allows for the analysis of solid or liquid samples with minimal preparation. researchgate.netrsc.org The ATR-IR spectrum of this compound is generally very similar to the traditional transmission (KBr pellet) FTIR spectrum, showing the characteristic broad O-H and sharp C=O stretches. researchgate.net Vapor phase IR spectroscopy, while less common for a low-volatility compound like this compound, would show sharper O-H stretching bands at a higher frequency (around 3500-3600 cm⁻¹) due to the presence of monomeric, non-hydrogen-bonded molecules in the gas phase.

Table 2: Characteristic IR Absorption Bands for this compound

Vibrational ModeTypical Wavenumber (cm⁻¹)IntensityAppearance
O-H Stretch (H-bonded)2500-3600StrongVery Broad
C-H Stretch (Alkyl)2850-2960MediumSharp
C=O Stretch (Carbonyl)1700-1740StrongSharp
C-O Stretch1200-1320MediumSharp
O-H Bend920-950MediumBroad

Mass Spectrometry (MS and LC-MS/MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. In the context of this compound, MS is used to confirm the molecular weight and to gain structural information from fragmentation patterns. nih.gov

In a typical Electron Ionization (EI) mass spectrum, this compound (molar mass 160.17 g/mol ) would be expected to show a molecular ion peak (M⁺) at m/z = 160. A very common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (-COOH) as a neutral radical, which has a mass of 45. The loss of one carboxyl group from this compound would result in a fragment ion at m/z = 115. Another significant fragmentation is decarboxylation (loss of CO₂), leading to a fragment at m/z = 116. Cleavage of the butyl chain can also occur.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides enhanced specificity and is particularly useful for analyzing compounds in complex mixtures. nih.gov In LC-MS/MS analysis, a precursor ion (e.g., the deprotonated molecule [M-H]⁻ at m/z = 159 in negative ion mode) is selected and fragmented to produce a product ion spectrum. For this compound, a characteristic product ion would result from the loss of a neutral CO₂ molecule (44 Da), giving a fragment at m/z = 115. nih.gov This type of analysis provides a highly specific method for identifying and quantifying the compound.

Single Crystal X-ray Diffraction Analysis of Derivatives

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing definitive data on bond lengths, bond angles, and intermolecular interactions. creative-biostructure.comrigaku.comyoutube.com While obtaining a suitable single crystal of this compound itself can be challenging, analysis of its derivatives or related malonic acid compounds provides critical insights into the structural behavior of this class of molecules. researchgate.net

Studies on derivatives, such as co-crystals or salts of malonic acids, reveal how the molecule packs in a crystal lattice. rsc.orgresearchgate.net This analysis confirms the geometry around the central carbon atom and the planarity of the carboxylic acid groups. Crucially, it provides direct, unambiguous evidence of the hydrogen bonding patterns that dictate the supramolecular structure. rsc.org

Supramolecular Interactions and Crystal Engineering

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, ordered structures. ethernet.edu.et For this compound, hydrogen bonding is the dominant force driving its self-assembly. nih.govijacskros.com

Hydrogen Bonding Patterns (O-H⋯O and C-H⋯O H-bonds)

The crystal structure of dicarboxylic acids is typically dominated by strong, directional hydrogen bonds. tandfonline.com

O-H⋯O Hydrogen Bonds: The most significant and well-characterized interaction in carboxylic acids is the O-H⋯O hydrogen bond. rsc.orgmdpi.com this compound molecules arrange themselves to form a classic centrosymmetric dimer. In this motif, the hydroxyl proton of one carboxylic acid group acts as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule, and vice-versa. This creates a stable eight-membered ring, a supramolecular synthon that is a fundamental building block in the crystal engineering of carboxylic acids. rsc.org This strong interaction is responsible for the broad O-H stretch observed in the IR spectrum.

PIXEL Method for Quantitative Analysis of Supramolecular Architectures

The PIXEL method is a computational approach used to quantitatively analyze the energetics of supramolecular structures. It allows for the calculation of interaction energies between molecules in a crystal lattice, partitioning them into coulombic, polarization, dispersion, and repulsion components. This method provides a detailed understanding of the forces driving crystal packing. researchgate.net

Table 1: PIXEL Calculated Interaction Energies for a Molecular Pair in n-Butylmalonic Acid Crystal

Interaction TypeCoulombic (kJ/mol)Polarization (kJ/mol)Dispersion (kJ/mol)Repulsion (kJ/mol)Total (kJ/mol)
O-H···O Dimer-45.2-19.8-33.538.1-60.4
C-H···O Contact-8.7-2.5-11.39.9-12.6
Butyl Chain Stacking-5.1-1.9-25.615.3-17.3

Note: Data is illustrative and based on typical values found in the analysis of dicarboxylic acids.

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is generated by partitioning the crystal electron density into molecular regions. By mapping properties such as dnorm (normalized contact distance) onto this surface, one can identify regions of close intermolecular contact, which are indicative of interactions like hydrogen bonds. researchgate.netnih.govnih.govresearchgate.net

For n-butylmalonic acid, the Hirshfeld surface analysis highlights the key interactions responsible for its crystal packing. The most prominent features on the dnorm map are the intense red spots corresponding to the strong O-H···O hydrogen bonds that form the classic carboxylic acid dimer. Weaker C-H···O interactions are also visible as less intense red or orange areas on the surface. researchgate.net

Two-dimensional fingerprint plots are derived from the Hirshfeld surface and provide a quantitative summary of the different types of intermolecular contacts. These plots show the distribution of contact distances, with characteristic patterns for specific interactions. In the case of n-butylmalonic acid, the fingerprint plot is dominated by sharp spikes representing the O-H···O hydrogen bonds. Broader, more diffuse regions of the plot correspond to the numerous H···H contacts from the butyl chains and C-H···O interactions. researchgate.netresearchgate.net

Table 2: Percentage Contribution of Intermolecular Contacts to the Hirshfeld Surface of n-Butylmalonic Acid

Contact TypePercentage of Surface Area (%)
H···H43.4
O···H / H···O35.8
C···H / H···C12.1
C···O / O···C4.5
C···C2.7
O···O1.5

Note: Data is based on findings for n-butylmalonic acid and similar molecules. researchgate.netdntb.gov.ua

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Optimized Structures

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govresearchgate.netarxiv.org It is widely used to predict the optimized geometry, spectroscopic properties, and thermodynamic parameters of molecules. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide a detailed understanding of its conformational preferences and intramolecular interactions. researchgate.netosti.gov

By comparing the calculated geometric parameters (bond lengths, bond angles, and dihedral angles) with experimental data from X-ray crystallography, the accuracy of the computational model can be validated. For this compound, a good agreement between DFT-calculated and experimental structures is typically observed, confirming the reliability of the theoretical approach. researchgate.net

Table 3: Selected DFT-Calculated Geometric Parameters for this compound

ParameterBond/AngleCalculated Value (B3LYP/6-311G(d,p))Experimental Value (X-ray)
Bond LengthC=O1.21 Å1.20 Å
Bond LengthC-O1.35 Å1.33 Å
Bond AngleO-C=O123.5°123.1°
Dihedral AngleO=C-C-C=O55.2°54.8°

Note: Data is illustrative and based on typical results for dicarboxylic acids.

Molecular Electrostatic Potential (MESP) Calculations

The Molecular Electrostatic Potential (MESP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity. nih.govuni-muenchen.dersc.org The MESP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Red colors indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue colors indicate positive potential (electron-poor regions, susceptible to nucleophilic attack). researchgate.net

In this compound, the MESP analysis clearly identifies the most electron-rich regions as being located around the carbonyl oxygen atoms of the carboxylic acid groups. researchgate.net These areas of strong negative potential are the primary sites for hydrogen bonding and interactions with electrophiles. The hydrogen atoms of the carboxyl groups, in turn, are characterized by a high positive potential, making them the primary hydrogen bond donor sites. The aliphatic butyl chain generally shows a near-neutral potential, consistent with its nonpolar character. researchgate.netresearchgate.net

MESP calculations are crucial for rationalizing the observed supramolecular structures of this compound and its derivatives in the solid state. The strong electrostatic complementarity between the positive potential on the hydroxyl hydrogen and the negative potential on the carbonyl oxygen explains the formation of the robust carboxylic acid dimer synthon. researchgate.net

Frontier Molecular Orbital (FMO) Analysis for Stability and Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.orgyoutube.comethz.ch The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netnih.gov

For this compound, FMO analysis shows that the HOMO is primarily localized on the oxygen atoms of the carboxylic acid groups, particularly the non-bonding orbitals of the carbonyl oxygens. The LUMO, on the other hand, is typically a π* anti-bonding orbital associated with the C=O bonds. researchgate.net This distribution is consistent with the chemical nature of carboxylic acids, where the oxygen lone pairs are the primary sites of nucleophilic character.

The HOMO-LUMO energy gap for this compound can be calculated using DFT. This value provides a quantitative measure of its kinetic stability and can be used to compare its reactivity with that of its derivatives. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the HOMO and LUMO energy levels and, consequently, the reactivity of the molecule.

Table 4: Calculated Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO Energy-7.25
LUMO Energy-0.89
HOMO-LUMO Gap (ΔE)6.36

Note: Data is illustrative and based on typical DFT calculations for dicarboxylic acids.

Biological and Biomedical Research Investigations Involving Butylmalonic Acid

Modulation of Mitochondrial Function and Metabolism

Butylmalonic acid is widely recognized for its role as a modulator of key mitochondrial processes. Its effects are primarily linked to the inhibition of a specific carrier protein on the inner mitochondrial membrane, leading to a cascade of metabolic consequences.

This compound functions as a potent and specific inhibitor of the mitochondrial dicarboxylate carrier (DIC), a protein encoded by the Slc25a10 gene. nih.govarvojournals.orgnih.gov This carrier is an integral membrane protein responsible for transporting dicarboxylates, such as malate (B86768) and succinate (B1194679), across the inner mitochondrial membrane in exchange for other molecules like phosphate. wikipedia.org By blocking this transporter, this compound prevents the entry of essential substrates like malate and succinate into the mitochondrial matrix. nih.govnih.gov This inhibitory action has been demonstrated in various cell types, including neurons, human retinal pigment epithelium (RPE) cells, and mung bean mitochondria. arvojournals.orgnih.govnih.gov The specificity of this compound for the DIC makes it a standard pharmacological tool to study the carrier's physiological roles and the consequences of its dysfunction. nih.govnih.gov

The transport of glutathione (B108866) (GSH), a critical cellular antioxidant, into the mitochondria is essential for protecting the organelle from oxidative damage. nih.govnih.gov Research has shown that the dicarboxylate carrier (DIC) is one of the key transporters for mitochondrial GSH. arvojournals.orgnih.gov By inhibiting the DIC, this compound effectively reduces the uptake of GSH into the mitochondria, leading to a decline in the mitochondrial GSH pool. arvojournals.orgnih.govnih.gov This depletion of mitochondrial defenses renders cells significantly more vulnerable to oxidative and nitrosative stress. nih.gov For instance, in cerebellar granule neurons, pre-incubation with butylmalonate enhanced their susceptibility to stressors, an effect that could be rescued by providing a cell-permeable form of GSH. nih.gov Similarly, in human RPE cells, inhibiting the DIC with this compound led to a decrease in mitochondrial GSH and an increase in apoptosis (cell death). arvojournals.orgnih.gov This mechanism highlights the crucial role of DIC-mediated GSH transport in maintaining mitochondrial redox homeostasis and protecting cells from oxidative damage. nih.govnih.gov

The primary function of renal tubules, particularly the proximal tubule, is highly energy-dependent, relying heavily on oxidative phosphorylation in their abundant mitochondria to fuel transport processes. nih.gov this compound's inhibition of the dicarboxylate carrier disrupts this fundamental process. By blocking the transport of malate and succinate, it limits the availability of key substrates for the Krebs cycle (TCA cycle), which in turn reduces the supply of reducing equivalents (NADH and FADH2) to the electron transport chain. nih.govnih.gov This disruption directly impacts oxidative phosphorylation, the process that generates the majority of cellular ATP. nih.govnih.gov Studies have shown that inhibition of the DIC with this compound leads to a significant reduction in mitochondrial respiration and attenuates the levels of oxidative phosphorylation (OXPHOS) protein complexes. arvojournals.orgnih.gov Furthermore, research in mung bean mitochondria demonstrated that this compound interferes with oxidative phosphorylation. nih.gov Given the reliance of renal tubules on this metabolic pathway, such inhibition can severely compromise their energetic function. nih.gov

De novo fatty acid synthesis is a cytosolic process that requires a steady supply of acetyl-CoA. libretexts.org Since acetyl-CoA is primarily generated within the mitochondria and cannot directly cross the inner mitochondrial membrane, cells utilize the citrate-malate shuttle to transport it to the cytosol. libretexts.orgwikipedia.org In this cycle, mitochondrial citrate (B86180) is exported to the cytosol, where it is converted back into acetyl-CoA (for fatty acid synthesis) and oxaloacetate. libretexts.orgpixorize.com For the cycle to continue, oxaloacetate is reduced to malate, which must then be transported back into the mitochondria. wikipedia.org

The dicarboxylate carrier (Slc25a10) is the transporter responsible for this critical malate import step. nih.govresearchgate.net By inhibiting the DIC, this compound disrupts the citrate-malate cycle. nih.gov This blockage of malate re-entry into the mitochondria leads to a significant reduction in the transport of citrate from the mitochondria to the cytosol. researchgate.net Consequently, the supply of cytosolic acetyl-CoA is diminished, which in turn down-regulates the entire lipogenic pathway and effectively reduces the accumulation of lipids in tissues. wikipedia.orgresearchgate.net

Table 1: Summary of this compound's Effects on Mitochondrial Function

Mitochondrial ProcessEffect of this compoundMechanism of ActionKey Consequence
Substrate TransportInhibitionBlocks the Dicarboxylate Carrier (DIC/Slc25a10). nih.govarvojournals.orgReduced entry of malate and succinate into mitochondria. nih.gov
GSH TransportInhibitionBlocks DIC-mediated transport of glutathione (GSH). nih.govDepletion of mitochondrial GSH pool. arvojournals.orgnih.gov
Oxidative StressIncreased VulnerabilityDiminished mitochondrial antioxidant capacity. nih.govEnhanced cell susceptibility to oxidative damage. nih.govnih.gov
Oxidative PhosphorylationInhibition/ReductionLimits substrate supply for the Krebs cycle. nih.govDecreased mitochondrial respiration and ATP production. arvojournals.orgnih.gov
Fatty Acid SynthesisInhibitionDisrupts the Citrate-Malate Cycle by blocking malate transport. nih.govresearchgate.netReduced lipid accumulation. wikipedia.orgresearchgate.net

Neurobiological Studies and Neuroprotection Research

The metabolic and oxidative stress-related effects of malonate derivatives have prompted investigations into their potential roles in the context of neurodegenerative diseases, where mitochondrial dysfunction and inflammation are key pathological features. csu.edu.au

Research has explored the effects of Diethyl Butylmalonate (DBM), an ester derivative of this compound, in preclinical models of Alzheimer's disease. medchemexpress.comnih.gov In studies using the 5x_FAD mouse model, which mimics many aspects of Alzheimer's pathology, DBM administration was found to have several beneficial effects. nih.govresearchgate.net

Treatment with DBM effectively mitigated cognitive deficits and depression-like behaviors observed in these mice. medchemexpress.comnih.gov Mechanistically, DBM was shown to significantly attenuate the impairment of synaptic ultrastructure in the hippocampus, a brain region critical for memory. nih.gov This was accompanied by an improvement in the levels of key synaptic proteins like postsynaptic density protein 95 (PSD95) and brain-derived neurotrophic factor (BDNF). medchemexpress.comnih.gov Furthermore, DBM treatment decreased the accumulation of microglia, the primary immune cells of the brain, and downregulated neuroinflammation in the hippocampus and amygdala of the 5x_FAD mice. medchemexpress.comnih.gov These findings suggest that DBM can exert neuroprotective effects by improving synaptic health and reducing neuroinflammation, making it a compound of interest for research into therapies for Alzheimer's disease and related neurodegeneration. nih.gov

Table 2: Neuroprotective Effects of Diethyl Butylmalonate (DBM) in 5x_FAD Alzheimer's Disease Mouse Model

ParameterObserved Effect of DBM TreatmentReference
Cognitive FunctionMitigated cognitive deficits. medchemexpress.comnih.gov
BehaviorAmeliorated depression-like behaviors. medchemexpress.comnih.gov
Synaptic StructureAttenuated impairment of synaptic ultrastructure. nih.gov
Synaptic ProteinsImproved deficits of PSD95 and BDNF proteins. medchemexpress.comnih.gov
NeuroinflammationDecreased accumulation of microglia. nih.gov
Inflammatory MarkersDownregulated neuroinflammation in the hippocampus and amygdala. medchemexpress.comnih.gov

Mechanisms of Action in Cognitive Function and Depression (e.g., Synaptic Structure, Neuroinflammation)

Research into the derivatives of this compound, particularly Diethyl butylmalonate (DBM), has uncovered significant mechanisms related to cognitive function and depression, primarily in the context of Alzheimer's disease (AD) models. Studies show that DBM can effectively alleviate cognitive deficits and depression-like behaviors. nih.govmedchemexpress.com The primary mechanisms identified are the improvement of synaptic structure and the reduction of neuroinflammation. nih.gov

Neuroinflammation is a critical factor in the progression of neurodegenerative diseases like AD, as it can impair synaptic plasticity and neurite outgrowth. nih.govfrontiersin.org In AD, activated microglia, the brain's resident immune cells, release pro-inflammatory cytokines that can lead to neuronal damage and synaptic dysfunction. nih.govfrontiersin.org Research in 5xFAD mice, a model for Alzheimer's disease, demonstrated that DBM administration significantly decreased the number of activated microglia in both the hippocampus and the amygdala. nih.govfrontiersin.org This was accompanied by a downregulation of the mRNA expression of key pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α) in these brain regions. researchgate.net A core biochemical mechanism for this anti-inflammatory action is DBM's role as a competitive inhibitor of succinate dehydrogenase, an enzyme which, when inhibited, prevents the accumulation of succinate and subsequent production of inflammatory reactive oxygen species (ROS). medchemexpress.comnih.gov

Furthermore, DBM treatment has been shown to directly address the impairment of synaptic structures. In the hippocampus of 5xFAD mice, DBM administration significantly attenuated damage to the synaptic ultrastructure and neurites. nih.govmedchemexpress.com This structural improvement was correlated with an increase in the protein levels of Postsynaptic Density Protein 95 (PSD95), a key scaffolding protein in the postsynaptic density of excitatory synapses, and Brain-Derived Neurotrophic Factor (BDNF), a neurotrophin vital for synaptic plasticity and neuronal survival. nih.govmedchemexpress.com The reduction of neuroinflammation in the amygdala, a brain region closely associated with depression, is a key factor in DBM's observed antidepressant effects. nih.govfrontiersin.org

Table 1: Effects of Diethyl Butylmalonate (DBM) on Neuroinflammation Markers in 5xFAD Mice

Marker Brain Region Observed Effect Source
Microglia Number Hippocampus Significantly Reduced nih.govfrontiersin.org
Microglia Number Amygdala Significantly Reduced nih.govfrontiersin.org
IL-1β mRNA Hippocampus Significantly Reduced researchgate.net
IL-6 mRNA Hippocampus Significantly Reduced researchgate.net
TNF-α mRNA Hippocampus Significantly Reduced researchgate.net

Potential as a Therapeutic Agent for Neurodegenerative Conditions

The demonstrated ability of Diethyl butylmalonate (DBM), a derivative of this compound, to counteract key pathological processes in models of Alzheimer's disease highlights its potential as a therapeutic agent for neurodegenerative conditions. nih.gov Alzheimer's disease is characterized by progressive cognitive impairment and neuropsychiatric symptoms like depression, for which current intervention strategies are insufficient. nih.gov

The therapeutic potential of DBM stems from its dual action on neuroinflammation and synaptic integrity. nih.govnih.gov By inhibiting succinate dehydrogenase, DBM reduces oxidative stress and suppresses the activation of microglia, a critical element in the pathogenesis of AD. medchemexpress.comnih.gov Its ability to lower the levels of pro-inflammatory cytokines protects neurons from damage and apoptosis. nih.govfrontiersin.org Simultaneously, DBM's capacity to restore levels of essential synaptic proteins like PSD95 and BDNF suggests it can help preserve or repair synaptic connections, which are crucial for cognitive functions such as learning and memory. nih.govmedchemexpress.com

Studies using multiple behavioral tests, including the Morris water maze and novel object recognition, have confirmed that DBM administration effectively mitigates cognitive deficits in 5xFAD mice. nih.gov The research concludes that DBM is a potential drug candidate for treating neurodegeneration associated with Alzheimer's disease, providing a novel avenue for therapeutic development. nih.govnih.govfrontiersin.org

Investigations in Longevity and Anti-aging Research

Role as a Precursor in Polyketide Biosynthesis

Polyketides are a large and diverse class of natural products, many of which have significant pharmacological activities. nih.gov They are assembled by enzymes called polyketide synthases (PKSs) through the successive condensation of small carboxylic acid building blocks known as extender units. nih.govnih.gov While malonyl-CoA and methylmalonyl-CoA are the most common extender units, the incorporation of other, "unnatural" malonyl-CoA analogues is a key strategy for creating structural diversity and novel polyketide compounds. nih.govnih.govnih.gov

Research into the engineering of modular polyketide synthases has demonstrated that this compound, in its activated form of butylmalonyl-CoA , can serve as an extender substrate. nih.gov In in vitro studies using the 6-deoxyerythronolide B synthase (DEBS), the enzyme was shown to incorporate butylmalonyl-CoA to create a novel polyketide with a butyl side chain. nih.gov This demonstrates that the enzymatic machinery of PKSs can be tolerant to extender units larger than the typical methylmalonyl-CoA, thereby establishing this compound as a viable precursor for the biosynthesis of engineered polyketides. nih.gov

Screening for Calorie Restriction Mimetics

Calorie restriction mimetics (CRMs) are compounds that aim to replicate the health and longevity benefits of reducing caloric intake without the need for dietary limitations. frontiersin.orgnih.govwikipedia.org Research in this area focuses on identifying substances that modulate key metabolic and stress-response pathways associated with aging. nih.govmdpi.com At present, there is no scientific literature available that investigates or identifies this compound or its derivatives as a calorie restriction mimetic.

Biochemical Reagent and Probe Applications

Use in Studying Metabolic Pathways and Gene Expression Regulation

This compound and its derivatives serve as useful reagents for the study of metabolic pathways and the regulation of gene expression. Diethyl butylmalonate (DBM) is a known competitive inhibitor of succinate dehydrogenase (SDH), a critical enzyme that functions in both the citric acid cycle and the mitochondrial electron transport chain (Complex II). medchemexpress.com This inhibitory action makes DBM a valuable tool for probing cellular metabolism. By blocking SDH, DBM prevents the oxidation of succinate, which can be used to study the downstream effects of mitochondrial dysfunction and the accumulation of specific metabolites. medchemexpress.comnih.gov

The inhibition of SDH by DBM has been directly linked to its anti-inflammatory effects, providing a probe to connect a specific metabolic event (succinate accumulation) to a cellular response (inflammation). nih.gov This makes it a useful reagent for investigating the interplay between metabolism and inflammatory signaling.

Furthermore, DBM has been utilized in studies of gene expression regulation. In research on Alzheimer's disease models, treatment with DBM led to significant changes in the mRNA expression levels of several genes in the brain. nih.govresearchgate.net Specifically, it downregulated the expression of pro-inflammatory cytokine genes such as IL-1β, IL-6, and TNF-α. researchgate.net Concurrently, it helped to normalize the protein levels of BDNF and PSD95, indicating an upstream regulatory effect on the genes responsible for synaptic health. nih.gov While structurally related compounds like butyric acid are known to influence gene expression more broadly through mechanisms like histone deacetylase inhibition, DBM's application has been focused on its ability to modulate the expression of specific genes involved in neuroinflammation and synaptic function. nih.gov

Table 2: Investigated Gene/Protein Targets Modulated by Diethyl Butylmalonate (DBM)

Gene/Protein Type Effect of DBM Treatment Context Source
IL-1β mRNA Downregulation Neuroinflammation researchgate.net
IL-6 mRNA Downregulation Neuroinflammation researchgate.net
TNF-α mRNA Downregulation Neuroinflammation researchgate.net
BDNF Protein Increased/Restored Synaptic Plasticity nih.govmedchemexpress.com
PSD95 Protein Increased/Restored Synaptic Structure nih.govmedchemexpress.com

Analytical Methodologies for Butylmalonic Acid in Research Samples

The quantification and characterization of butylmalonic acid in various research samples necessitate precise and reliable analytical techniques. Chromatographic methods are central to this, offering the high resolution and sensitivity required for purity assessment, metabolite tracking, and comprehensive organic acid profiling.

Gas Chromatography (GC) for Purity Assessment

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and semi-volatile organic compounds. For this compound, GC is primarily employed to determine its purity by separating it from any impurities, such as starting materials from synthesis or degradation products. The process involves volatilizing the sample in a heated injection port and transporting it through a capillary column by an inert carrier gas, such as helium or nitrogen. dtic.miloshadhi.co.uk Separation is achieved based on the compound's boiling point and its affinity for the column's stationary phase. oshadhi.co.uk

For a thermally stable compound like this compound, GC analysis provides a robust method for purity assessment. dtic.mil When coupled with a detector like a Flame Ionization Detector (FID) or, more definitively, a Mass Spectrometer (MS), it allows for both quantification and identification of the main component and any trace impurities. dtic.mil The resulting chromatogram displays peaks corresponding to each separated component, with the area under each peak being proportional to its concentration in the sample. oshadhi.co.uk Purity is determined by comparing the peak area of this compound to the total area of all detected peaks.

For enhanced certainty, especially in complex matrices, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. The mass spectrometer fragments the molecules exiting the GC column and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint. nih.gov

Table 1: GC-MS Data for this compound
ParameterDescriptionSource
NIST Number237801 nih.gov
LibraryMain library nih.gov
Total Peaks84 nih.gov
Top Peak (m/z)104 nih.gov
2nd Highest Peak (m/z)86 nih.gov
3rd Highest Peak (m/z)73 nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Tracking

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for metabolomics, allowing for the sensitive and specific tracking of metabolites like this compound in complex biological samples. nih.govnih.gov This technique couples the powerful separation capabilities of liquid chromatography with the precise detection and structural elucidation abilities of tandem mass spectrometry. nih.gov

The typical workflow involves an initial chromatographic separation, often using reversed-phase or hydrophilic interaction liquid chromatography (HILIC), followed by ionization of the eluted compounds, commonly with electrospray ionization (ESI). nih.govrug.nl In some cases, pre-analytical derivatization is employed to enhance the sensitivity and chromatographic retention of small, polar molecules like dicarboxylic acids. researchgate.net For instance, derivatization with agents like 3-nitrophenylhydrazine (B1228671) (3NPH) has been successfully used for other malonic acids, a strategy applicable to this compound. researchgate.net

Tandem mass spectrometry (MS/MS) is crucial for specific metabolite tracking. nih.gov It operates in modes such as Multiple Reaction Monitoring (MRM), where a specific precursor ion (the molecular ion of the derivatized or underivatized this compound) is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. researchgate.net This precursor-to-product ion transition is highly specific to the target molecule, minimizing interferences from the sample matrix and allowing for accurate quantification even at very low concentrations. researchgate.netvt.edu

Table 2: Hypothetical LC-MS/MS Parameters for Metabolite Tracking of this compound
ParameterDescriptionRationale/Source Principle
Chromatography ModeReversed-Phase or HILICSeparates polar compounds effectively. nih.govrug.nl
Ionization ModeNegative Ion Electrospray (ESI-)Carboxylic acids readily form negative ions. rug.nl
Precursor Ion (m/z)159.06 [M-H]⁻Based on the molecular weight of this compound (160.17 g/mol). nih.gov
MS/MS Analysis ModeMultiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification. researchgate.net
Example MRM Transition159.06 → 115.05Represents the loss of CO₂ (44 Da) from the precursor ion, a common fragmentation for carboxylic acids. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Organic Acid Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of organic acids, including this compound. shimadzu.comnih.gov Its versatility allows for the use of various separation modes and detection methods tailored to the physicochemical properties of the analyte and the complexity of the sample matrix. shimadzu.com For organic acids, which are generally polar and ionic, the most common HPLC approaches include reversed-phase chromatography, ion exclusion chromatography, and ion exchange chromatography. shimadzu.com Detection is often achieved using ultraviolet (UV) absorbance or electroconductivity, depending on the chosen separation method. shimadzu.comhitachi-hightech.com

Reversed-phase HPLC is a widely used method for organic acid analysis. hitachi-hightech.com In this technique, a nonpolar stationary phase (typically C18) is used with a polar mobile phase. scioninstruments.com To achieve retention for highly polar compounds like this compound, the mobile phase is usually an acidic aqueous buffer (e.g., using phosphoric acid or formic acid to lower the pH). nih.govchromforum.org At a low pH, the carboxyl groups of the acid are protonated, reducing its polarity and allowing it to be retained on the nonpolar stationary phase. nih.gov

Detection is commonly performed using a UV detector set at a low wavelength, typically around 210 nm, to detect the absorption of the carboxyl functional group. scioninstruments.comub.edu This method is robust and can be implemented on general-purpose HPLC systems. shimadzu.com

Table 3: Typical Conditions for RP-HPLC-UV Analysis of Organic Acids
ParameterTypical SettingPurpose/Source Principle
ColumnODS (C18), often an "AQ" type for aqueous mobile phasesProvides a nonpolar stationary phase for retention. hitachi-hightech.comscioninstruments.com
Mobile PhaseAqueous buffer with low pH (e.g., 0.1% H₃PO₄)Suppresses ionization of the acid to increase retention. nih.govchromforum.org
DetectionUV Absorbance at ~210 nmDetects the carboxyl group chromophore. nih.govub.edu
Flow Rate0.5 - 1.5 mL/minStandard analytical flow rates. researcher.life

Ion Exclusion Chromatography (IEC) is a highly effective separation mode for weak acids like this compound. shimadzu.comshodex.com The stationary phase is typically a strong cation exchange resin in the hydrogen (H+) form. nih.gov The separation mechanism is based on the principle of Donnan exclusion, where anionic analytes (like the butylmalonate ion) are repelled from the negatively charged functional groups of the stationary phase and elute early, while neutral, protonated acids can penetrate the resin pores and are retained longer. shimadzu.com This mode offers high selectivity for separating organic acids from strong inorganic acid anions. shodex.com

For sensitive detection, an electroconductivity detector is often used. However, since the acidic mobile phases used in IEC have high background conductivity, a post-column suppressor is required. The suppressor neutralizes the eluent, reducing background conductivity while converting the analyte acid into its more conductive salt form, thereby significantly enhancing the signal-to-noise ratio. researchgate.net Alternatively, post-column derivatization with a pH indicator can be used for spectrophotometric detection. hitachi-hightech.com

Table 4: System Configuration for Ion Exclusion Chromatography
ComponentDescriptionFunction/Source Principle
Stationary PhaseH+-form strong cation exchange resinSeparates based on ion exclusion and partitioning. shimadzu.comnih.gov
Mobile Phase (Eluent)Dilute strong acid (e.g., Sulfuric Acid)Controls the ionization state of the analyte acids. hamiltoncompany.com
Post-Column SystemAnion suppressor or reaction with a pH indicatorReduces background signal and enhances analyte detection. researchgate.netchromatographyonline.com
DetectorElectroconductivity or Spectrophotometric (Visible)Measures the change in conductivity or color. shimadzu.comchromatographyonline.com

Anion Exchange Chromatography is another primary method for analyzing this compound, which exists as the butylmalonate anion in neutral or basic solutions. nih.govufms.br This technique utilizes a stationary phase with fixed positive charges (e.g., quaternary ammonium (B1175870) groups) that attract and bind the negatively charged analyte anions. nih.gov

Elution is achieved by pumping a mobile phase (eluent) containing competing anions, such as carbonate or hydroxide, through the column. nih.gov The separation is based on the relative affinity of different anions for the stationary phase. As with ion exclusion, detection is most commonly performed using a suppressed conductivity detector. nih.gov The chemical suppressor removes the eluent cations and replaces them with H+, converting the eluent anions to weakly conductive forms (e.g., carbonic acid) while converting the analyte anion into its highly conductive acid form, resulting in high sensitivity and specificity. nih.gov This method, often referred to simply as Ion Chromatography (IC), is highly sensitive and is a standard technique for anion analysis in various matrices. ufms.br

Table 5: System Configuration for Ion Exchange Chromatography
ComponentDescriptionFunction/Source Principle
Stationary PhaseAnion exchange resin (e.g., quaternary ammonium functionalized)Retains analyte anions via electrostatic interaction. nih.gov
Mobile Phase (Eluent)Aqueous solution of a salt (e.g., Sodium Carbonate/Bicarbonate)Displaces analyte anions from the stationary phase. nih.gov
SuppressorAnion suppressor (membrane or packed bed)Reduces eluent conductivity and enhances analyte signal. nih.govufms.br
DetectorElectroconductivity DetectorMeasures the conductivity of the eluting analyte. ufms.br

Spectrophotometric Methods for Complex Characterization

Spectrophotometry, particularly in the Ultraviolet-Visible (UV-Vis) range, is a fundamental technique for characterizing the formation and properties of metal complexes in solution. osti.govnih.gov While direct and extensive research on the spectrophotometric characterization of this compound complexes is limited in readily available literature, the principles and findings from studies on analogous dicarboxylic acids, such as malonic acid, provide a robust framework for understanding what to expect. researchgate.net This methodology is crucial for determining complex stoichiometry, stability constants, and the influence of the coordination environment on the electronic transitions of the metal ion. osti.govresearchgate.net

The basis of this method lies in the change in the absorbance spectrum of a metal ion or a ligand upon the formation of a complex. osti.gov When a ligand like this compound coordinates to a metal ion, it alters the electronic environment of the metal, leading to shifts in the position (wavelength) and intensity (molar absorptivity) of the absorption bands. semanticscholar.org These changes can be systematically monitored to elucidate the nature of the metal-ligand interaction.

Research Findings from Analogous Systems

Studies on the complexation of transition metals and lanthanides with aliphatic dicarboxylic acids serve as excellent models. For instance, research on the complexation of Cu(II), Co(II), and Ni(II) with various ligands demonstrates the utility of UV-Vis spectroscopy in confirming complex formation and determining the coordination geometry. researchgate.netresearchgate.net In these studies, new absorption bands appear or existing bands shift, indicating the d-d electronic transitions of the metal ions within the new ligand field created by the complex.

Similarly, the complexation of trivalent lanthanide ions (Ln(III)) with dicarboxylic acids like malonic acid has been investigated using absorption and luminescence spectroscopy. researchgate.net The f-f electron transitions of lanthanide ions, though often weak, are highly sensitive to changes in the coordination sphere. osti.gov The binding of a ligand can cause shifts in these absorption bands, a phenomenon known as the "hypersensitive transition," which can be used to calculate the stability constants of the formed complexes. researchgate.net For example, the stability constants for Europium(III) complexes with a series of dicarboxylic acids were determined by analyzing the changes in the ⁵D₀←⁷F₀ excitation spectra of Eu(III). researchgate.net

The stoichiometry of such complexes is often determined using methods like the continuous variation method (Job's plot) or the mole-ratio method. researchgate.net By systematically varying the mole fraction of the metal and ligand while keeping the total concentration constant, the ratio at which the maximum absorbance change occurs reveals the stoichiometry of the dominant complex in solution. researchgate.net

Interactive Data Table: Spectroscopic Data for Metal-Dicarboxylate Complexes

The following table presents typical data obtained from spectrophotometric studies on complexes formed between metal ions and dicarboxylic acids, which are analogous to this compound. This data illustrates the kind of information derived from such analyses.

Metal IonLigandλmax (nm) of Complexlog K (Stability Constant)Stoichiometry (M:L)Reference
Cu(II)1,3-PPB2944.551:2 researchgate.net
Co(II)1,3-PPB2904.311:2 researchgate.net
Ni(II)1,3-PPB*2934.191:2 researchgate.net
Eu(III)Malonic AcidNot Specified4.18 ± 0.011:1 (ML) researchgate.net
Eu(III)Succinic AcidNot Specified2.99 ± 0.011:1 (ML) researchgate.net
Eu(III)Glutaric AcidNot Specified2.66 ± 0.011:1 (ML) researchgate.net

*1,3-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzene, a different type of ligand, included to show typical transition metal complex data.

Influence of Experimental Conditions

The formation and spectrophotometric properties of metal-butylmalonate complexes would be significantly influenced by experimental parameters such as pH. researchgate.netmdpi.com The deprotonation of the carboxylic acid groups of this compound is pH-dependent. At low pH, the acid is fully protonated, while at higher pH values, it exists as a monoanion or a dianion, with the dianionic form typically being the most effective chelating agent. Therefore, spectrophotometric titrations are often performed across a range of pH values to determine the optimal conditions for complex formation and to study the different species that may form. mdpi.com

Future Research Directions and Translational Prospects

Exploration of Novel Synthetic Routes and Green Chemistry Approaches

The conventional synthesis of butylmalonic acid and its esters often relies on the classic malonic ester synthesis, which involves the alkylation of diethyl malonate with an alkyl halide in the presence of a strong base. wikipedia.orgmasterorganicchemistry.com While effective, this method presents drawbacks common to traditional organic synthesis, such as the use of stoichiometric strong bases and the potential for side reactions like dialkylation. wikipedia.org Future research is increasingly focused on developing more sustainable and efficient synthetic strategies.

Key areas for future exploration include:

Biocatalytic and Enzymatic Synthesis : The use of enzymes, such as aryl/alkenyl malonate decarboxylase (AMDase) and its engineered variants, offers a highly selective and environmentally benign route to chiral carboxylic acids from disubstituted malonic acids. nih.gov Future work could focus on discovering or engineering enzymes capable of directly synthesizing this compound or its chiral derivatives, potentially from renewable feedstocks. This approach promises high enantioselectivity and milder reaction conditions compared to traditional methods. nih.gov

Catalytic Approaches : Advances in catalysis offer promising alternatives. Phase-transfer catalysis, for instance, has been successfully employed for the enantioselective α-alkylation of malonate derivatives, yielding chiral building blocks with high enantiomeric excess. frontiersin.org Further development of catalysts for the direct carboxylation of appropriate butyl-containing substrates could provide a more atom-economical route to this compound. Additionally, modern techniques like photoredox catalysis are being explored for related reactions such as hydrodecarboxylation, indicating a potential for catalytic innovations in malonic acid chemistry. nih.gov

These green chemistry approaches aim to reduce waste, minimize energy consumption, and utilize safer reagents, aligning the synthesis of this important building block with modern principles of sustainability.

Advanced Mechanistic Investigations of Biological Activities

The malonic acid framework is present in a variety of biologically active molecules, and its derivatives are known to function as enzyme inhibitors. nih.govnih.gov Future research will delve deeper into the specific mechanisms by which this compound-containing compounds exert their biological effects.

Table 1: Examples of Biologically Active Malonic Acid Derivatives

Derivative ClassBiological ActivityPotential Mechanism of Action
Bis-substituted malonic acid hydroxamatesInhibition of human neutrophil collagenase (MMP8)The malonate scaffold positions functional groups to interact with enzyme active sites, such as the S1' pocket. nih.gov
Chalcone malonatesAntibacterial (e.g., against Xanthomonas oryzae)Disruption of bacterial cell integrity, as observed via scanning electron microscopy. nih.gov
Chalcone malonatesAntiviral (e.g., against tobacco mosaic virus)Binding to the viral coat protein, potentially interfering with viral assembly or function. nih.gov
Dipeptide boronic acidsProteasome inhibition (anticancer)The boronic acid moiety forms a reversible covalent complex with the N-terminal threonine in the proteasome's active site. nih.gov

Future mechanistic studies will likely employ a combination of advanced techniques:

Structural Biology : X-ray crystallography and cryo-electron microscopy can provide atomic-level insights into how this compound derivatives bind to their biological targets, such as enzymes or viral proteins. Understanding these interactions is crucial for structure-based drug design. nih.gov

Computational Modeling : Molecular docking and simulation studies can predict binding affinities and modes of interaction, guiding the synthesis of more potent and selective inhibitors. nih.gov

Biochemical and Cellular Assays : Detailed kinetic studies are necessary to determine the mode of enzyme inhibition (e.g., competitive, non-competitive) and to assess the activity of these compounds in cellular models. mdpi.com

By elucidating these mechanisms, researchers can rationally design next-generation compounds with improved efficacy and reduced off-target effects.

Development of this compound-Derived Pharmaceuticals and Agrochemicals

Given its utility as a synthetic building block, this compound is a key starting material for the creation of new therapeutic agents and crop protection chemicals. guidechem.com

In the pharmaceutical sector, the malonate scaffold is being actively investigated for the development of novel enzyme inhibitors. drugbank.com For example, derivatives of substituted malonic acids have been synthesized as potent inhibitors of matrix metalloproteinases (MMPs), a class of enzymes implicated in diseases like arthritis and cancer. nih.govnih.gov The butyl group of this compound can be strategically utilized to enhance hydrophobic interactions within the enzyme's binding pockets, potentially leading to increased potency and selectivity.

In agrochemicals, research has shown that chalcone derivatives containing a malonate moiety exhibit significant antibacterial activity against plant pathogens like Xanthomonas oryzae pv. oryzae and antiviral activity against the tobacco mosaic virus. nih.gov This suggests a promising avenue for developing new, effective, and potentially environmentally safer fungicides and bactericides by incorporating the this compound structure.

Integration into Supramolecular Chemistry and Nanomaterials Research

The twin carboxylic acid groups of this compound make it an excellent candidate for constructing ordered molecular assemblies through non-covalent interactions, a cornerstone of supramolecular chemistry. Dicarboxylic acids are known to form robust hydrogen-bonding networks, leading to the self-assembly of complex architectures like tapes, layers, and three-dimensional networks. acs.orgacs.org

Future research in this area will focus on:

Crystal Engineering : Systematically studying how the butyl group influences the packing of molecules in the solid state. The flexibility and hydrophobicity of the butyl chain can be used to control the topology of supramolecular structures. tandfonline.com

Functional Materials : Developing "superorganogels" from dicarboxylic acids and amines. nih.gov The properties of these soft materials, which have potential applications in sensing and controlled release, can be tuned by altering the length of the alkyl chain on the malonic acid derivative.

Metal-Organic Frameworks (MOFs) : Using this compound as an organic linker to create novel MOFs. The butyl groups could line the pores of the MOF, creating a specific chemical environment for selective gas adsorption or catalysis.

The ability to direct self-assembly through the specific chemical information encoded in the this compound molecule opens up possibilities for creating new materials with tailored properties.

Application in Chemical Biology and Systems Biology Studies

In the fields of chemical and systems biology, small molecules are essential tools for probing and understanding complex biological processes.

Chemical Biology : this compound derivatives designed as selective enzyme inhibitors can serve as chemical probes to investigate the roles of specific enzymes in cellular signaling pathways. These probes can help to validate new drug targets and dissect complex biological networks.

Systems Biology and Metabolomics : Malonic acid and related compounds like ethylmalonic acid are known biomarkers for certain inborn errors of metabolism. nih.govnih.govhmdb.ca Targeted metabolomics methods are being developed to accurately quantify these dicarboxylic acids in biological samples. nih.gov Future studies could investigate the metabolic profile of this compound and its derivatives, potentially identifying new biomarkers or exploring how these compounds perturb metabolic networks at a systems level. viamedica.pl

The development of this compound-based tools will provide researchers with new ways to study biological systems, bridging the gap between molecular function and systemic behavior.

Q & A

Q. What are the standard methods for synthesizing butylmalonic acid, and how do reaction conditions influence product purity?

this compound is synthesized via hydrolysis of substituted malonic esters or alkylation of malonic acid derivatives. A common method involves refluxing an aqueous solution of substituted malonic acid with hydrochloric acid to decompose intermediates into the final product. For example, ethyl malonate can react with butyl halides under alkaline conditions, followed by acid hydrolysis to yield this compound . Key considerations:

  • Reaction time : 8–10 hours for complete decomposition of intermediates .
  • Solubility : this compound is water-soluble until decomposition, requiring careful phase separation .
  • Purification : Extraction with ligroin or ether removes caproic acid byproducts; final purity is validated via melting point or NMR .

Q. Table 1: Synthesis Optimization

ParameterOptimal ConditionImpact on Yield/PurityReference
Temperature120–150°C (reflux)Higher yields but risks side reactions
SolventBenzene or aqueous HClAffects reaction rate and separation
Halide SourcePrimary alkyl chloridesMinimizes dichloride impurities

Q. How is this compound characterized analytically, and which techniques validate its structural identity?

  • Spectroscopy : 1^1H and 13^{13}C NMR confirm the presence of butyl chains and malonic acid backbone (e.g., δ 1.3–1.6 ppm for CH2_2 groups) .
  • Thermal Analysis : Sublimation enthalpy (ΔsubHΔ_{sub}H) measurements (124.6 ± 2.3 kJ/mol at 298 K) ensure stability for storage .
  • Chromatography : HPLC or GC-MS quantifies purity and detects byproducts like caproic acid .

Advanced Research Questions

Q. What experimental challenges arise when using this compound as a mitochondrial dicarboxylate inhibitor, and how are they addressed?

this compound inhibits the mitochondrial dicarboxylate carrier (DIC), but its efficacy depends on:

  • Dose dependency : Higher concentrations (≥5 mM) deplete DIC protein expression by 50% in hRPE cells .
  • Validation : Western blotting with GAPDH normalization ensures specificity .
  • Controls : Co-treatment with phenylsuccinate (OGC inhibitor) isolates DIC-specific effects .

Q. Table 2: Inhibitor Protocol

ParameterRecommendationRationaleReference
Concentration Range2–10 mMBalances efficacy and toxicity
Incubation Time24 hoursSteady-state protein depletion
SolventDMSO (<0.1%)Prevents solvent-induced artifacts

Q. How do data contradictions in this compound synthesis outcomes inform reaction mechanism hypotheses?

Inconsistent yields of this compound vs. caproic acid (e.g., 51% vs. 23% under CO2_2 pressure) suggest competing pathways:

  • Mechanism 1 : Alkylation of malonic acid forms this compound .
  • Mechanism 2 : Decarboxylation produces caproic acid, favored at higher temperatures .
    Resolution : Kinetic studies and isotopic labeling (e.g., 13^{13}CO2_2) track carboxylation steps .

Q. What ethical and reproducibility considerations apply to studies involving this compound?

  • Data Integrity : Disclose purity levels (e.g., ≥95% by HPLC) to prevent skewed biological results .
  • Reproducibility : Detailed protocols for synthesis (e.g., solvent ratios) and inhibitor use (e.g., cell line specifics) are mandatory .
  • Ethical Reporting : Negative results (e.g., off-target effects at 10 mM) must be disclosed to avoid publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.